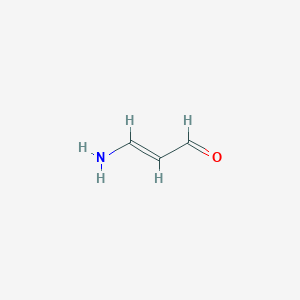

(E)-3-Aminoacrylaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

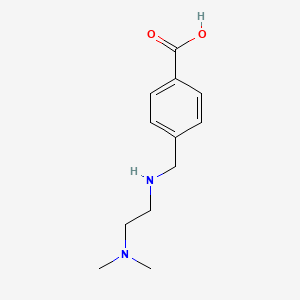

“(E)-3-Aminoacrylaldehyde” is a chemical compound with the CAS Number: 28636-16-0 and a molecular weight of 71.08 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of “this compound” involves various methods. One method involves the use of triethylamine in acetonitrile . Another method uses ammonium acetate in ethylene glycol at 140℃ for 19 hours . Yet another method involves the use of pyridine and p-toluenesulfonyl chloride in dimethylformamide .Molecular Structure Analysis

The linear formula of “this compound” is C3H5NO . The InChI code is 1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+ .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a predicted boiling point of 294.7±13.0 °C and a predicted density of 0.978±0.06 g/cm3 . Its pKa is predicted to be 5.50±0.70 .科学的研究の応用

Conformational and Tautomeric Preferences

The study by Nowroozi et al. (2011) focuses on the conformational and tautomeric preferences of 3-aminoacrylaldehyde. They used various theoretical levels to determine equilibrium conformations and analyzed the intramolecular hydrogen bond (IHB) as the origin of conformational preference. This research is significant in understanding the stability and reactivity of (E)-3-Aminoacrylaldehyde in different chemical environments (Nowroozi et al., 2011).

Enantioselective Organocatalysis

Paras and MacMillan (2001) and Jen et al. (2000) have reported the use of this compound in enantioselective organocatalysis. This includes its application in the first enantioselective organocatalytic Friedel-Crafts alkylation and [3 + 2] cycloadditions. These reactions are crucial for synthesizing biologically important amino acids, β-lactams, amino carbohydrates, and alkaloids (Paras & MacMillan, 2001), (Jen et al., 2000).

Detection in Living Cells

Madhu et al. (2013) describe the synthesis and application of a derivative of this compound in detecting cysteine and homocysteine in living cells. This highlights its potential in biochemical analysis and cellular studies (Madhu et al., 2013).

Structural Analysis

Abdel-Aziz et al. (2012) and Venter et al. (2012) have conducted structural analyses of compounds containing the aminoacrylaldehyde unit. These studies provide insights into the molecular geometry and potential interaction sites of this compound, which are essential for understanding its reactivity and applications in various fields of chemistry (Abdel-Aziz et al., 2012), (Venter et al., 2012).

Organic Synthesis

Xu et al. (2021) demonstrate the use of this compound in organic synthesis, highlighting a novel strategy for the ring opening of unactivated N-heteroaromatic compounds. This expands its utility in the field of organic synthesis and potentially in pharmaceutical applications (Xu et al., 2021).

Safety and Hazards

“(E)-3-Aminoacrylaldehyde” is classified as dangerous with hazard statements H301-H311-H314-H331, indicating toxicity if swallowed, in contact with skin, if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

(E)-3-aminoprop-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRYVFBKCBUURB-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CN)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/N)\C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747840.png)

![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)

![8-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747843.png)